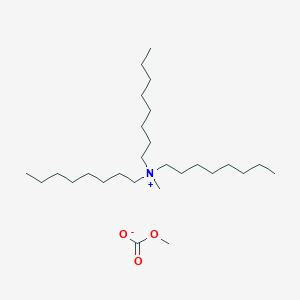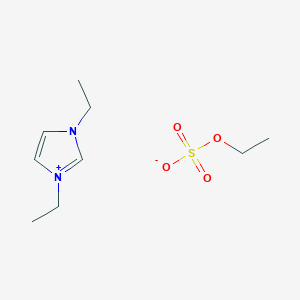
1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (DFMPPC) is an important organic compound in the field of synthetic organic chemistry. It is a versatile intermediate that can be used in a variety of reactions, and its versatility and reactivity make it an attractive choice for a wide range of applications. DFMPPC is a pyrazole-based aldehyde, and its structure consists of a five-membered ring with an aldehyde group at the C-4 position. It has two fluorine atoms at the C-2 and C-4 positions, and a methoxy group at the C-3 position.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst in the synthesis of a variety of compounds, including heterocyclic compounds, organometallic compounds, and polymers. Additionally, it has been used in the synthesis of a variety of dyes and pigments, as well as in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is not well understood. However, it is believed that the two fluorine atoms at the C-2 and C-4 positions of the pyrazole ring act as electron-withdrawing groups, making the molecule more reactive and increasing its reactivity. Additionally, the methoxy group at the C-3 position is believed to act as an electron-donating group, further increasing the reactivity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde are not well understood. However, it is believed that the molecule may have anti-inflammatory and anti-oxidant properties, as well as potential anti-cancer properties. Additionally, it is believed that it may have potential applications in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Advantages and Limitations for Lab Experiments
1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has several advantages for use in laboratory experiments. It is a relatively stable molecule, and its reactivity makes it an attractive choice for a wide range of reactions. Additionally, it is relatively inexpensive and readily available. However, it is important to note that 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a hazardous compound, and proper safety precautions should be taken when handling it.
Future Directions
For research on 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde include further investigation into its biochemical and physiological effects, as well as its potential applications in the treatment of neurological disorders. Additionally, further research into its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds is warranted. Additionally, further research into its potential use as a catalyst in the synthesis of heterocyclic compounds, organometallic compounds, and polymers is also warranted. Finally, further research into its potential use in the synthesis of dyes and pigments, as well as its potential use in the synthesis of polymers, is also warranted.
Synthesis Methods
1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can be synthesized using a variety of methods. One of the most common routes is the reaction of 2,4-difluorobenzaldehyde with 4-methoxybenzyl alcohol in the presence of a base such as sodium hydroxide in an aqueous solution. This reaction results in the formation of the desired product in good yield. Other methods for the synthesis of 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde include the reaction of 2,4-difluorobenzaldehyde with 4-methoxybenzyl bromide in the presence of a base such as sodium hydroxide in an aqueous solution. The reaction of 2,4-difluorobenzaldehyde with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide in an aqueous solution is also a viable route.
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c1-23-14-5-2-11(3-6-14)17-12(10-22)9-21(20-17)16-7-4-13(18)8-15(16)19/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKSOUREELTRCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395484 | |
| Record name | 1-(2,4-difluorophenyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
618098-79-6 | |
| Record name | 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618098-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-difluorophenyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(S)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxybiphenyl, 97% (S)-DMM-Garphos TM](/img/structure/B6360003.png)





